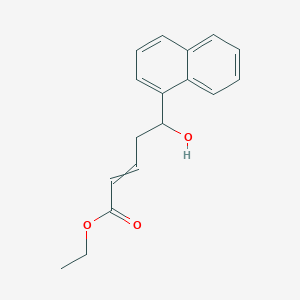

Ethyl 5-hydroxy-5-(naphthalen-1-yl)pent-2-enoate

Description

Ethyl 5-hydroxy-5-(naphthalen-1-yl)pent-2-enoate is an α,β-unsaturated ester featuring a hydroxyl group and a naphthalen-1-yl substituent at the C5 position. This compound is of interest due to its conjugated system, which may impart unique electronic and steric properties.

Properties

CAS No. |

919296-44-9 |

|---|---|

Molecular Formula |

C17H18O3 |

Molecular Weight |

270.32 g/mol |

IUPAC Name |

ethyl 5-hydroxy-5-naphthalen-1-ylpent-2-enoate |

InChI |

InChI=1S/C17H18O3/c1-2-20-17(19)12-6-11-16(18)15-10-5-8-13-7-3-4-9-14(13)15/h3-10,12,16,18H,2,11H2,1H3 |

InChI Key |

NULJSNLQAGFFMJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CCC(C1=CC=CC2=CC=CC=C21)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-hydroxy-5-(naphthalen-1-yl)pent-2-enoate typically involves the vinylogous aldol addition reaction. One common method includes the reaction of naphthaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent purification systems and chromatographic techniques are employed to isolate and purify the compound .

Types of Reactions:

Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone or carboxylic acid.

Reduction: The conjugated double bond can be reduced using hydrogenation reactions to yield saturated esters.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.

Major Products:

Oxidation: Formation of naphthalen-1-ylpent-2-enoic acid.

Reduction: Formation of ethyl 5-hydroxy-5-(naphthalen-1-yl)pentanoate.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-hydroxy-5-(naphthalen-1-yl)pent-2-enoate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-5-(naphthalen-1-yl)pent-2-enoate involves its interaction with various molecular targets. The hydroxyl group and the conjugated double bond play crucial roles in its reactivity. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following compounds are structurally related to Ethyl 5-hydroxy-5-(naphthalen-1-yl)pent-2-enoate, differing in substituents or functional groups:

*Calculated based on formula C₁₈H₁₈O₃.

Key Observations:

- Substituent Position : The naphthalen-1-yl group in the target compound (vs. naphthalen-2-yl in ) creates distinct steric environments. The 1-position substituent may hinder rotational freedom more significantly, affecting crystal packing or binding interactions.

- Functional Groups: The hydroxyl group in the target compound enables hydrogen bonding, contrasting with the ketone in , which increases electrophilicity but reduces hydrogen-bond donor capacity.

- Solubility : The 4-methoxycarbonylphenyl substituent in introduces polarity, likely improving aqueous solubility compared to the hydrophobic naphthalen-1-yl group.

Physicochemical and Application-Based Differences

- Reactivity: The α,β-unsaturated ester in the target compound is primed for conjugate additions, but steric hindrance from the naphthalen-1-yl group may slow reactions compared to simpler analogs like (Z)-ethyl pent-2-enoate .

- The hydroxyl group in the target compound could enhance binding affinity via hydrogen bonding.

Biological Activity

Ethyl 5-hydroxy-5-(naphthalen-1-yl)pent-2-enoate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound has a molecular formula of and features a naphthalene ring attached to a pentenoate structure. The presence of the hydroxyl group contributes significantly to its biological activity.

The biological activities of this compound are likely mediated through several mechanisms:

- Inhibition of Enzyme Activity : Many naphthalene derivatives act by inhibiting key enzymes involved in microbial metabolism or cancer cell proliferation.

- Induction of Apoptosis : Compounds with similar structures have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Data Table: Biological Activities of Related Compounds

Case Studies

Case Study 1: Anticancer Properties

A study investigating the cytotoxic effects of various naphthalene derivatives found that compounds with similar structural motifs to this compound exhibited significant inhibition of growth in gastric cancer cell lines. The study highlighted the importance of the hydroxyl group in enhancing cytotoxic activity.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis, several naphthalene-based compounds were tested for their antimicrobial properties against clinical isolates of bacteria. The results indicated that certain modifications on the naphthalene ring could enhance antimicrobial potency, suggesting a potential pathway for developing new therapeutic agents based on this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.